N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H18N4O3. Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data, which are not available in the current search results.Chemical Reactions Analysis
The specific chemical reactions involving “N’-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide” are not detailed in the available literature. Benzimidazole derivatives are known to participate in various reactions, but the specifics would depend on the exact structure and conditions .Scientific Research Applications
-
Synthesis of Benzimidazole Derivatives
- Application : Benzimidazole derivatives are synthesized for their potential biological activities .
- Method : The preparation involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .
- Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
-
Cyclodehydrogenation of Benzimidazole Compounds
- Application : Benzimidazole compounds undergo cyclodehydrogenation to form planarized polycyclic compounds, which are models for the cores of heteroatom-containing discotic materials .
- Method : The process involves the oxidation of di-and tetra (benzimidazol-2-yl)benzenes .
- Results : The resulting compounds can be readily reduced back to the original compounds, demonstrating a molecular redox switch .
-
Antitumor Potential of Benzimidazole Compounds
- Application : Benzimidazole compounds are synthesized and evaluated for their antitumor potential against different cell lines .
- Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
- Results : The compounds were evaluated for their potential against different cell lines such as MCF-7 and CaCo-2 .
-
Cyclodehydrogenation of Benzimidazole Compounds
- Application : Benzimidazole compounds undergo cyclodehydrogenation to form planarized polycyclic compounds, which are models for the cores of heteroatom-containing discotic materials .
- Method : The process involves the oxidation of di-and tetra (benzimidazol-2-yl)benzenes .
- Results : The resulting compounds can be readily reduced back to the original compounds, demonstrating a molecular redox switch .
-
Biological Activity of Benzimidazole Derivatives
- Application : Benzimidazole derivatives are known to exhibit numerous medicinal and pharmacological performances. They are appraised as the auspicious class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .
- Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
- Results : The compounds were evaluated for their potential against different cell lines such as MCF-7 and CaCo-2 .
-
Anti-HIV Activity of Benzimidazole Derivatives
- Application : N1-substituted 6-chloro-1,3-dihydro-2H-benzimidazol-2-ones and their 2-thione analogues have been evaluated for their anti-HIV activity .
- Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
- Results : Benzimidazolone system with 3,5-dimethylphenyl moiety at N-1 position has shown potent antiretroviral activity comparable with the standards against both wild and mutant strains of HIV-1 RT .
-
Cyclodehydrogenation of Benzimidazole Compounds
- Application : Benzimidazole compounds undergo cyclodehydrogenation to form planarized polycyclic compounds, which are models for the cores of heteroatom-containing discotic materials .
- Method : The process involves the oxidation of di-and tetra (benzimidazol-2-yl)benzenes .
- Results : The resulting compounds can be readily reduced back to the original compounds, demonstrating a molecular redox switch .
-
Biological Activity of Benzimidazole Derivatives
- Application : Benzimidazole derivatives are known to exhibit numerous medicinal and pharmacological performances. They are appraised as the auspicious class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .
- Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
- Results : The compounds were evaluated for their potential against different cell lines such as MCF-7 and CaCo-2 .
-
Anti-HIV Activity of Benzimidazole Derivatives
- Application : N1-substituted 6-chloro-1,3-dihydro-2H-benzimidazol-2-ones and their 2-thione analogues have been evaluated for their anti-HIV activity .
- Method : The synthesis involves the use of benzimidazole and pyrimidine moieties .
- Results : Benzimidazolone system with 3,5-dimethylphenyl moiety at N-1 position has shown potent antiretroviral activity comparable with the standards against both wild and mutant strains of HIV-1 RT .
properties
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-30-17-11-12-21-16(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)24(31-21)28-27-23(29)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITWLBSJSBPEBS-COOPMVRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)O/C(=N\NC(=O)C3=CC=CC=C3)/C(=C2)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.